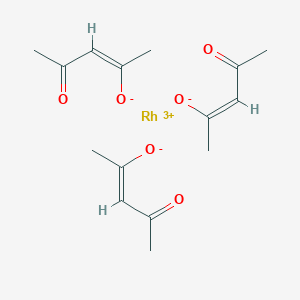

Rhodium(cento)2,4-pentanedionate

Description

Historical Perspectives in Rhodium Coordination Chemistry

The field of coordination chemistry, which studies compounds formed by the interaction of metal centers with ligands, has a rich history that has evolved from simple observations to a deep understanding of structure and bonding. mdpi.com While the use of coordination compounds in applications like dyes and mordants dates back thousands of years, their systematic study began much later. mdpi.com The groundwork for modern coordination chemistry was laid in the late 19th and early 20th centuries, most notably by Alfred Werner, who proposed that metal atoms can bond with multiple ligands in distinct geometries. solubilityofthings.com

Rhodium, a rare and precious metal, has played a significant role in the development of coordination chemistry. rsc.orgnih.gov Discovered by William Wollaston in 1804, its name is derived from the Greek word 'rhodon', meaning rose, a reference to the color of its chlorine compounds. americanelements.com Early studies in the late 19th century included investigations into rhodium complexes alongside those of other metals like chromium. mdpi.com The unique electronic properties and reactivity of rhodium complexes have made them subjects of intense research. rsc.orgnih.gov Rhodium can exist in various oxidation states, with Rh(I) and Rh(III) being particularly important in organometallic chemistry. wikipedia.org The development of rhodium-based catalysts, such as those used in automotive catalytic converters for reducing harmful emissions and in industrial processes like hydrogenation, highlights the practical impact of rhodium coordination chemistry. solubilityofthings.com The stability and predictable three-dimensional structures of Rh(III) complexes, in particular, have made them valuable in various chemical applications. rsc.org

Significance of Beta-Diketone Ligands in Transition Metal Catalysis and Materials Science

Beta-diketone ligands, also known as 1,3-diketones, are a versatile and widely studied class of organic compounds that have been a cornerstone of coordination chemistry for over a century. researchgate.netulisboa.pt Their significance stems from their ability to form stable chelate complexes with a vast array of metal ions, including transition metals and lanthanides. researchgate.netalfa-chemistry.comijpras.com The deprotonated form of a beta-diketone, the beta-diketonate, acts as a bidentate ligand, binding to a metal ion through its two oxygen atoms to form a stable six-membered ring. researchgate.net

The properties of the resulting metal-beta-diketonate complexes can be fine-tuned by modifying the substituents on the beta-diketone backbone, which makes them highly adaptable for various applications. alfa-chemistry.commdpi.com In transition metal catalysis, these ligands are crucial for creating catalysts used in a wide range of organic reactions, including cross-coupling, C-H activation, and hydrogenation. alfa-chemistry.comottokemi.com The stability and solubility of metal acetylacetonate (B107027) complexes, for instance, make them excellent catalyst precursors. ulisboa.pt

In the realm of materials science, beta-diketone ligands are instrumental in the synthesis of advanced materials. They are frequently used as precursors for the chemical vapor deposition (CVD) of metal oxide thin films and nanoparticles. americanelements.comresearchgate.net Furthermore, their role as building blocks for metal-organic frameworks (MOFs) and coordination polymers is of significant interest due to the potential applications of these materials in gas storage, separation, and sensing. researchgate.netalfa-chemistry.com The ability of fluorinated beta-diketonates to form volatile complexes is particularly valuable for creating luminescent materials and for use in solvent extraction processes. researchgate.netnih.gov

Overview of Rhodium(III) Acetylacetonate as a Pivotal Organometallic Precursor and Catalyst

Rhodium(III) acetylacetonate, with the chemical formula Rh(C₅H₇O₂)₃ or Rh(acac)₃, is a coordination complex that stands as a key compound in organorhodium chemistry. ottokemi.compubcompare.ai It is an orange, crystalline solid that is soluble in many organic solvents but insoluble in water. chembk.com This solubility profile makes it a highly useful precursor for a variety of rhodium-based materials and catalysts. americanelements.com The molecule possesses a D₃ symmetry. ottokemi.com

As a precursor, Rhodium(III) acetylacetonate is employed in the synthesis of rhodium-containing catalysts, rhodium nanoparticles, and for the fabrication of thin films via sol-gel or chemical vapor deposition techniques. americanelements.comsynthesiswithcatalysts.comsigmaaldrich.com Its utility extends to the preparation of supported catalysts, where the acetylacetonate ligands react with support materials like zeolites to create highly uniform and active catalytic sites. rsc.org

In catalysis, Rhodium(III) acetylacetonate demonstrates significant activity in a range of chemical transformations. It is recognized as an effective catalyst for hydrogenation reactions, including the selective reduction of carboxylic acids. synthesiswithcatalysts.comsamaterials.com The compound is also utilized in hydrosilylation reactions of various organic substrates such as alkenes and alkynes. ottokemi.comsamaterials.com Furthermore, it has been shown to catalyze reactions like steam reforming of ethanol (B145695), CO oxidation, and NOx reduction. ottokemi.comsamaterials.com The versatility of Rhodium(III) acetylacetonate as both a stable, well-defined source of rhodium and an active catalytic species underscores its pivotal role in both academic research and industrial applications. pubcompare.aisigmaaldrich.com

Structure

2D Structure

Propriétés

Numéro CAS |

14284-92-5 |

|---|---|

Formule moléculaire |

C15H24O6Rh |

Poids moléculaire |

403.25 g/mol |

Nom IUPAC |

tris((E)-4-hydroxypent-3-en-2-one);rhodium |

InChI |

InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+; |

Clé InChI |

MBVAQOHBPXKYMF-MUCWUPSWSA-N |

SMILES isomérique |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Rh+3] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |

Autres numéros CAS |

14284-92-5 |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry

Conventional Synthetic Routes for Rhodium(III) Acetylacetonate (B107027)

The traditional preparation of Rhodium(III) acetylacetonate has been well-established, primarily relying on solution-phase methods. These routes are foundational in inorganic synthesis, though considerations for solid-phase techniques have also been explored.

Solution-Phase Synthetic Protocols

The most common and conventional method for synthesizing Rhodium(III) acetylacetonate involves the reaction of a rhodium salt, typically hydrated Rhodium(III) chloride (RhCl₃(H₂O)₃), with acetylacetone (B45752) (acacH). The reaction is generally carried out in a suitable solvent, and the addition of a base is crucial. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, coordinating to the Rh(III) metal center through its two oxygen atoms.

General Reaction Scheme: RhCl₃(H₂O)₃ + 3 CH₃COCH₂COCH₃ ⇌ Rh(CH₃COCHCOCH₃)₃ + 3 HCl + 3 H₂O

The equilibrium of this reaction is driven towards the product side by the addition of a base, which neutralizes the hydrochloric acid generated.

Considerations for Solid-Phase Preparations

While solution-phase synthesis is dominant, solid-phase, or solvent-free, methods for preparing metal β-diketonates, including Rhodium(III) acetylacetonate, have been investigated. These methods often involve mechanochemical techniques, such as grinding the reactants together. However, research has indicated that the preparation of the target product in solid-phase systems is often hindered.

The challenges in solid-phase synthesis for these types of compounds can be attributed to several factors. Inefficient mixing at the molecular level can lead to incomplete reactions and lower yields compared to solution-phase methods where reactants are fully solvated. The reaction of a solid metal salt with the liquid ligand (acetylacetone) can be slow and may require elevated temperatures, which can sometimes lead to decomposition. Furthermore, the removal of byproducts can be more complex in a solid-state reaction, potentially leading to a less pure final product. For these reasons, solid-phase preparations of Rhodium(III) acetylacetonate are not commonly employed.

Advanced Synthetic Techniques for Enhanced Yield and Efficiency

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of Rhodium(III) acetylacetonate, the application of microwave heating has been shown to be highly effective. The efficiency of microwave heating is significantly increased when liquid phases are used, making it well-suited for the reaction between hydrated rhodium(III) chloride and acetylacetone in an aqueous solution.

This technique dramatically reduces reaction times from hours to mere minutes. A laboratory procedure for the microwave synthesis of Rhodium(III) acetylacetonate in an aqueous solution has been developed, which allows for the compound to be obtained in a 55% yield. This represents a significant improvement in efficiency, making the process considerably less time-consuming and laborious compared to conventional heating methods.

| Synthesis Method | Typical Reaction Time | Reported Yield | Key Advantages |

| Conventional Heating | Several hours | Moderate | Well-established, simple setup |

| Microwave-Assisted | Several minutes | 55% | Rapid heating, shorter reaction time, improved efficiency |

Optimization Strategies for Preparation Yields

The yield of Rhodium(III) acetylacetonate is highly dependent on several key reaction parameters. Optimization of these conditions is crucial for maximizing the output and ensuring the purity of the final product.

pH Control: The pH of the reaction medium is one of the most critical factors. A controlled, gradual addition of a weak base is necessary to deprotonate acetylacetone, facilitating its coordination to the rhodium ion. If the pH is too low, the equilibrium will favor the reactants. Conversely, if the pH is too high, there is a risk of precipitating metal hydroxides or basic salts, which would contaminate the product.

Stoichiometry: The molar ratio of the reactants, particularly the use of excess acetylacetone, can help to ensure the complete saturation of the rhodium(III) coordination sphere, driving the reaction towards the formation of the tris-complex.

Temperature and Reaction Time: In conventional synthesis, heating is often required to overcome the activation energy of the reaction. The optimal temperature and duration of heating need to be carefully controlled to ensure the reaction goes to completion without causing thermal decomposition of the reactants or product. Microwave-assisted synthesis demonstrates that elevated temperatures achieved rapidly can significantly decrease the required reaction time.

Solvent: While often performed in aqueous or aqueous-organic solutions, the choice of solvent can impact the solubility of reactants and the final product, thereby influencing the ease of isolation and purification.

By carefully controlling these parameters, the yield and purity of Rhodium(III) acetylacetonate can be significantly improved.

Development of Rhodium(III) Acetylacetonate as a Versatile Precursor

Rhodium(III) acetylacetonate is not just a stable coordination complex but also a highly valuable and versatile precursor in the synthesis of a variety of rhodium-based materials and catalysts. Its solubility in organic solvents and its well-defined structure make it an ideal starting material for numerous applications.

It is widely used as a precursor for the synthesis of rhodium-containing catalysts. For instance, it is employed in the preparation of rhodium nanoparticles, which have significant catalytic activities. Furthermore, Rhodium(III) acetylacetonate serves as a precursor in materials science for the fabrication of rhodium thin films through techniques such as chemical vapor deposition (CVD) and sol-gel processes.

Coordination Chemistry and Ligand Interactions

Fundamental Coordination Geometry and Electronic Configuration

Rhodium(III) acetylacetonate (B107027) exhibits a well-defined octahedral coordination geometry. wikipedia.org In this arrangement, the central rhodium(III) ion is bonded to the two oxygen atoms of each of the three acetylacetonate (acac) ligands. These six Rh-O bonds form the vertices of the octahedron. The molecule possesses D₃ symmetry, and due to this chiral structure, it can be resolved into its individual enantiomers. wikipedia.org

The electronic configuration of the rhodium atom in this complex is crucial to its properties. Rhodium is a member of the 4d transition metals. In its +3 oxidation state, a rhodium ion (Rh³⁺) has a d⁶ electronic configuration. Within the octahedral crystal field created by the six oxygen donor atoms of the acetylacetonate ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. For Rh(III), a d⁶ ion, the strong ligand field provided by the acetylacetonate ligands results in a low-spin electronic configuration. This means that all six d-electrons are paired in the lower-energy t₂g orbitals (t₂g⁶ eg⁰). This configuration is diamagnetic, a property confirmed by magnetic susceptibility measurements which show the compound to be non-magnetic. niscpr.res.in

Synthesis and Characterization of Mixed-Ligand Rhodium(III) Complexes

While Rh(acac)₃ is a stable compound, it also serves as a valuable precursor for synthesizing a diverse range of mixed-ligand Rh(III) complexes. These syntheses typically involve the substitution of one or more acetylacetonate ligands or the use of a starting material that allows for the controlled addition of different ligands. A key precursor for many of these complexes is [RhCl₂(acac)(acacH)], which can be isolated in high yield from the reaction of rhodium trichloride (B1173362) with acetylacetone (B45752). niscpr.res.in This compound provides a convenient route to a variety of new Rh(III) complexes. niscpr.res.in

A variety of Rh(III) complexes containing both an acetylacetonate group and other neutral donor ligands have been synthesized. Starting from precursors like [RhCl₂(acac)(acacH)], complexes of the general type [RhX₂(acac)L₂] (where X is a halide like Cl or Br, and L is a monodentate ligand) and [RhX₂(acac)(L-L)] (where L-L is a bidentate ligand) can be prepared. niscpr.res.in

Examples of such complexes include those with monodentate ligands like triphenylphosphine (B44618) (PPh₃), triphenylarsine (B46628) (AsPh₃), and pyridine (B92270) (py). Bidentate ligands such as 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen) have also been successfully incorporated. niscpr.res.in The synthesis involves reacting the rhodium-acetylacetonate precursor with the desired auxiliary ligand, leading to the displacement of the neutral acetylacetone and/or chloride ligands. niscpr.res.in

| Complex Formula | Auxiliary Ligand Type | Auxiliary Ligand(s) |

|---|---|---|

| [RhX₂(acac)L₂] | Monodentate | PPh₃, AsPh₃, py |

| [RhX₂(acac)(L-L)] | Bidentate | bipy, phen |

The synthesis of rhodium(III) complexes containing both halide and acetylacetonate ligands has been well-documented. A primary example is the compound [RhCl₂(acac)(acacH)], formed from the reaction of rhodium trichloride trihydrate and acetylacetone. niscpr.res.in This complex is a key intermediate for further synthetic transformations. niscpr.res.in

Furthermore, anionic complexes of the type M₂[RhCl₄(acac)] have been synthesized, where M can be a cation such as tetramethylammonium (B1211777) (NMe₄⁺) or cesium (Cs⁺). niscpr.res.in These complexes demonstrate the ability of the Rh(acac) moiety to exist within a larger, negatively charged coordination sphere dominated by halide ligands. The synthesis of these compounds can be achieved by reacting the [RhCl₂(acac)(acacH)] precursor with a source of the desired cation and additional chloride ions. niscpr.res.in

Typically, acetylacetone coordinates to a metal center as the monoanionic acetylacetonate (acac⁻) ligand, having lost a proton. However, research has shown the existence of complexes where acetylacetone (acacH) binds to the metal center as a neutral, monodentate ligand. The complex [RhCl₂(acac)(acacH)] is a significant example of this phenomenon in rhodium chemistry. niscpr.res.in In this compound, one acetylacetonate ligand is chelated to the rhodium center in the usual anionic bidentate fashion, while a second acetylacetone molecule is coordinated as a neutral ligand. niscpr.res.in The characterization of this complex, using techniques like ¹H NMR spectroscopy, clearly distinguishes between the signals for the chelated acetylacetonate and the neutral acetylacetone, confirming this unusual coordination mode. niscpr.res.in

Elucidation of Rhodium Oxidation States within Acetylacetonate Frameworks

The oxidation state of rhodium in its acetylacetonate complexes is predominantly +3. This is consistent with the general stability of the Rh(III) state in octahedral complexes. wikipedia.org Several experimental techniques are used to confirm this assignment. Magnetic susceptibility measurements of Rh(acac)₃ show that the complex is diamagnetic. This finding is in perfect agreement with the theoretical model of a low-spin d⁶ electronic configuration for Rh(III) in a strong octahedral ligand field, where all electrons are paired. niscpr.res.in

Electrochemical methods, such as cyclic voltammetry, also provide insight into the accessible oxidation states. For mixed-ligand Ru(III) acetylacetonate complexes, which are analogous to rhodium complexes, reversible or quasi-reversible waves corresponding to the Ru(III)/Ru(II) and Ru(IV)/Ru(III) couples are observed. niscpr.res.in Similar studies on rhodium complexes help to establish the stability of the Rh(III) state and map its redox potential relative to other possible oxidation states. Furthermore, ¹⁰³Rh NMR spectroscopy is a powerful tool for probing the electronic environment of the rhodium nucleus. Rh(acac)₃ is often used as the chemical shift reference (δ = 0 ppm) for this technique, providing a standard for the Rh(III) oxidation state in this specific coordination environment. acs.orgacs.org

Ligand Exchange Reactions and Reactivity Profiles

Tris(acetylacetonato)rhodium(III) can undergo ligand exchange reactions in acetylacetone, where one of the coordinated acac⁻ ligands is swapped with a molecule from the solvent. oup.com Kinetic studies of this exchange process for Rh(acac)₃ have shown that the reaction rate is proportional to the concentration of the complex, indicating a first-order process. oup.com When compared to other trivalent metal acetylacetonates (B15086760) like those of Co(III), Cr(III), and Ru(III), the ligand exchange rate for Rh(acac)₃ is the slowest. oup.com The proposed mechanism for this exchange is an Sₙ2 type, where an intermediate is formed involving a one-ended (monodentate) acetylacetonate ligand and a solvent molecule in the rate-determining step. oup.com

The precursor complex [RhCl₂(acac)(acacH)] is a versatile starting material for reactivity studies. It readily reacts with various neutral donor ligands (L) such as triphenylphosphine or pyridine to form complexes like [RhX₂(acac)L₂]. niscpr.res.in This reactivity demonstrates a facile ligand exchange pathway where the neutral acetylacetone ligand is displaced by the incoming neutral donor ligand. niscpr.res.in

| Metal Ion | k₀ (10⁻⁵ s⁻¹) | Temperature (°C) |

|---|---|---|

| Co(III) | 2.4 | 93 |

| Cr(III) | 5.6 | 117 |

| Ru(III) | 9.5 | 158 |

| Rh(III) | 2.4 | 185 |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

The ¹H NMR spectrum of Rh(acac)₃ in a solvent such as deuterated chloroform (B151607) (CDCl₃) is characterized by its simplicity, which is a direct consequence of the molecule's high symmetry. The spectrum displays two primary resonances corresponding to the two distinct proton environments within the acetylacetonate (B107027) (acac) ligands nih.govcopernicus.orgresearchgate.net.

A sharp singlet is observed for the methyl (CH₃) protons.

A resonance corresponding to the methine (CH) proton appears as a broad, weak doublet nih.govcopernicus.orgresearchgate.net.

The splitting of the methine proton signal is due to a long-range scalar coupling with the ¹⁰³Rh nucleus. This four-bond coupling (⁴JHRh) is remarkably small, on the order of 0.39 Hz, but its observation is crucial as it forms the basis for sensitivity enhancement techniques in ¹⁰³Rh NMR nih.govcopernicus.orgsoton.ac.ukresearchgate.net.

Table 1: ¹H NMR Chemical Shifts and Coupling Constant for Rh(acac)₃ in CDCl₃

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Methyl (CH₃) | 2.170 | Singlet | N/A |

| Methine (CH) | 5.511 | Doublet | |⁴JHRh| = 0.39 ± 0.01 |

Data sourced from studies conducted at 9.4 T nih.govcopernicus.orgsoton.ac.ukresearchgate.net.

Complementing the proton NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the Rh(acac)₃ complex. A triple resonance H(C)Rh experiment, which transfers polarization from protons to carbon and then to rhodium, has been successfully used to study this compound nih.govacs.org. This method is particularly useful for observing the carbonyl carbon and its coupling to the rhodium center. A two-bond ¹³C-¹⁰³Rh coupling (JC,Rh) of 1.1 Hz has been observed for the carbonyl carbon, providing direct evidence of the covalent interaction between the ligand and the metal center soton.ac.uknih.gov. The spectrum shows a signal for the carbonyl carbon (C=O) at approximately 188.8 ppm nih.gov.

Direct observation of the ¹⁰³Rh nucleus is notoriously difficult due to its very small and negative gyromagnetic ratio, which is about 31.59 times less than that of the proton nih.govcopernicus.orgsoton.ac.uk. This results in a dismal intrinsic sensitivity, making standard NMR experiments exceedingly time-consuming nih.govcopernicus.orgcopernicus.org. Despite these challenges, ¹⁰³Rh NMR is an invaluable tool because its chemical shifts span a vast range of over 12,000 ppm, making it highly sensitive to subtle changes in the electronic environment of the rhodium atom nih.govnorthwestern.edu.

Rhodium(III) acetylacetonate serves as the universally accepted chemical shift reference standard for ¹⁰³Rh NMR spectroscopy, as recommended by the International Union of Pure and Applied Chemistry (IUPAC) nih.govcopernicus.orgresearchgate.net. Its chemical shift is set to δ = 0 ppm. However, for practical referencing in modern spectrometers, an absolute frequency ratio (Ξ) is used. The commonly applied reference for ¹⁰³Rh is Ξ = 3.16% relative to the ¹H resonance of tetramethylsilane (B1202638) (TMS) nih.govcopernicus.orgsoton.ac.ukd-nb.inforesearchgate.netnih.govresearchgate.net. When referenced this way, the ¹H-decoupled ¹⁰³Rh spectrum of Rh(acac)₃ in CDCl₃ at 295 K shows a single peak at 8337.6 ppm copernicus.org. Solid-state NMR studies show a nearly identical isotropic chemical shift of 8380 ppm, indicating that the coordination environment is well-maintained between the solution and solid phases rsc.org.

The spin-lattice (T₁) relaxation of the ¹⁰³Rh nucleus in Rh(acac)₃ is governed by two primary mechanisms: spin-rotation (SR) and chemical shift anisotropy (CSA) nih.govcopernicus.orgnih.govresearchgate.net.

Spin-Rotation (SR): This mechanism arises from the interaction of the nuclear magnetic moment with the magnetic field generated by the rotation of the molecule. The efficiency of SR relaxation increases with temperature. Studies have shown that the ¹⁰³Rh T₁ relaxation rate (T₁⁻¹) in Rh(acac)₃ increases monotonically with rising temperature, indicating that the SR mechanism is dominant under these conditions copernicus.org.

Chemical Shift Anisotropy (CSA): This mechanism is caused by the orientation-dependent shielding of the nucleus, which is modulated by molecular tumbling in solution. The contribution of CSA to relaxation is dependent on the square of the magnetic field strength (B₀²). While the SR mechanism dominates, there is a significant, field-dependent contribution from CSA, especially at high magnetic fields nih.govcopernicus.orgsoton.ac.uknih.govresearchgate.netresearchgate.net. Solid-state NMR data indicate a ¹⁰³Rh shielding anisotropy (Δσ) of approximately 460 ppm for Rh(acac)₃, which is considered modest for a rhodium complex nih.govcopernicus.org.

The interplay of these two mechanisms dictates the relaxation behavior of the ¹⁰³Rh nucleus, with SR being the principal contributor and CSA becoming more significant at higher spectrometer fields nih.govcopernicus.org.

To overcome the poor sensitivity of ¹⁰³Rh NMR, advanced pulse sequences known as polarization transfer (PT) techniques are employed. These methods enhance the signal of an insensitive nucleus (like ¹⁰³Rh) by transferring the much larger thermal equilibrium polarization from a sensitive nucleus (like ¹H) nih.govaip.org. This is particularly effective for nuclei with negative gyromagnetic ratios, such as ¹⁰³Rh wisc.edu.

For Rh(acac)₃, these techniques exploit the small, four-bond ¹H-¹⁰³Rh J-coupling (~0.39 Hz) between the methine protons and the central rhodium atom nih.govcopernicus.orgsoton.ac.ukresearchgate.net.

INEPT and DEPT: Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) and Distortionless Enhancement by Polarization Transfer (DEPT) are standard PT sequences nih.govwisc.edu. While theoretically effective, their performance can be impacted by relaxation during the pulse sequence delays nih.govcopernicus.org.

DualPol: More recently, a variant of the PulsePol sequence, termed DualPol, has been applied to Rh(acac)₃ with great success nih.govcopernicus.orgaip.org. This technique involves applying synchronized pulse sequences to both the ¹H and ¹⁰³Rh channels aip.orgaip.org.

The application of these techniques has revolutionized ¹⁰³Rh NMR for this complex. A standard, directly observed ¹⁰³Rh spectrum of a saturated Rh(acac)₃ solution can require approximately 12 hours of acquisition time to achieve a poor signal-to-noise ratio nih.govsoton.ac.ukd-nb.inforesearchgate.net. In stark contrast, using the DualPol or optimized refocused-INEPT sequences, a spectrum with a signal enhancement factor of around 23 can be obtained in just 5 minutes soton.ac.ukresearchgate.net. These methods not only drastically reduce experimental time but also enable more complex studies, such as the accurate measurement of relaxation times (T₁ and T₂) as a function of temperature and magnetic field nih.govcopernicus.orgresearchgate.net.

<sup>103</sup>Rh NMR Spectroscopy and Relaxometry

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within a molecule. The IR spectrum of Rhodium(III) acetylacetonate exhibits characteristic absorption bands corresponding to the vibrational modes of the acetylacetonate (acac) ligands and the rhodium-oxygen bonds. The formation of the chelate ring upon coordination of the acac ligand to the Rh(III) ion results in significant shifts in the vibrational frequencies compared to the free ligand.

The spectrum is typically characterized by strong absorptions in the 1600-1500 cm⁻¹ region, which are attributed to the coupled C=O and C=C stretching vibrations of the chelate ring. The absence of the characteristic C=O stretching band of the free acetylacetone (B45752) ligand (typically around 1725 cm⁻¹) is a clear indication of the delocalization of π-electrons within the six-membered ring formed by the rhodium ion and the bidentate ligand. mdpi.com

Vibrational bands in the lower frequency region, particularly below 700 cm⁻¹, are associated with the Rh-O stretching and bending modes. These bands are sensitive to the mass of the central metal ion and the geometry of the coordination sphere. A correlation diagram for the IR bands of various transition metal tris(acetylacetonates) in the 200–1600 cm⁻¹ range has been developed, providing a basis for the assignment of the observed vibrational modes in Rh(acac)₃. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for Rhodium(III) Acetylacetonate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1578 | ν(C=O) + ν(C=C) asymmetric stretching |

| ~1525 | ν(C=O) + ν(C=C) symmetric stretching |

| ~1430 | CH₃ asymmetric deformation |

| ~1360 | CH₃ symmetric deformation |

| ~1275 | ν(C-CH₃) + δ(C-H) |

| ~1020 | ρ(CH₃) rocking |

| ~930 | δ(C-H) out-of-plane bending |

| ~680 | Ring deformation + ν(Rh-O) |

| ~465 | ν(Rh-O) stretching |

Note: The exact positions of the absorption bands can vary slightly depending on the physical state of the sample (solid or solution) and the solvent used.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of Rhodium(III) acetylacetonate by probing the transitions between electronic energy levels. The UV-Vis spectrum of Rh(acac)₃ in methanol (B129727) solution displays intense absorption bands in the ultraviolet region. dtic.mil

Specifically, absorption peaks are observed at approximately 320 nm, 260 nm, and 210 nm. dtic.mil These absorptions are attributed to electronic transitions within the molecule. The bands at higher energies (shorter wavelengths), such as the one at 210 nm, are generally assigned to intra-ligand π→π* transitions within the acetylacetonate ligand. The bands at longer wavelengths, particularly the one around 320 nm, are characteristic of ligand-to-metal charge transfer (LMCT) transitions. researchgate.net In these transitions, an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character.

The high intensity of these absorption bands, as indicated by their large molar absorptivity values, is typical for charge-transfer and allowed π→π* transitions. dtic.mil The absence of significant absorption in the visible region of the spectrum is consistent with the d⁶ electronic configuration of the Rh(III) ion in a strong octahedral ligand field, which results in a low-spin, diamagnetic complex with a large energy gap between the filled t₂g and the empty e_g orbitals.

Table 2: UV-Vis Absorption Data for Rhodium(III) Acetylacetonate in Methanol

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | log(ε) | Tentative Assignment |

|---|---|---|---|

| 320 | 77,625 | 4.89 | Ligand-to-Metal Charge Transfer (LMCT) |

| 260 | 6,918 | 3.84 | Intra-ligand (π→π*) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a valuable technique for determining the molecular weight and elucidating the fragmentation pathways of molecules. In the mass spectrum of Rhodium(III) acetylacetonate, the molecular ion [Rh(acac)₃]⁺ is typically observed, confirming the molecular weight of the complex.

The fragmentation of metal acetylacetonates (B15086760) under electron ionization (EI) conditions often proceeds through the sequential loss of the acetylacetonate ligands. researchgate.net For Rh(acac)₃, the initial fragmentation would involve the loss of one acetylacetonate radical to form the [Rh(acac)₂]⁺ ion. This fragment can then lose a second acetylacetonate radical to produce the [Rh(acac)]⁺ ion.

Further fragmentation can involve the breaking of the covalent bonds within the acetylacetonate ligand itself. A significant peak in the mass spectrum corresponds to the rhodium ion, ¹⁰³Rh⁺, which is formed upon the complete loss of all three ligands. researchgate.net The mass spectra of rhodium complexes have also been discussed in terms of the presence of doubly charged ions containing Rh(III). figshare.com

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of Rhodium(III) Acetylacetonate

| Ion | m/z (for ¹⁰³Rh) |

|---|---|

| [Rh(acac)₃]⁺ (Molecular Ion) | 400 |

| [Rh(acac)₂]⁺ | 301 |

| [Rh(acac)]⁺ | 202 |

Note: The relative intensities of these peaks can vary depending on the ionization method and the energy used.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides a definitive determination of the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.

X-ray crystallographic studies of related metal tris(acetylacetonate) complexes confirm an octahedral coordination geometry around the central metal ion. mdpi.comwikipedia.org In Rh(acac)₃, the rhodium(III) ion is coordinated to six oxygen atoms from the three bidentate acetylacetonate ligands. The Rh-O bond lengths are expected to be uniform, consistent with the D₃ symmetry of the molecule. Based on the structure of Ru(acac)₃, where the average Ru-O bond length is 2.00 Å, the Rh-O bond distances in Rh(acac)₃ are anticipated to be in a similar range. wikipedia.org

Within the acetylacetonate ligands, the C-O and C-C bond lengths indicate significant electron delocalization within the chelate ring. The C-O bond distances are intermediate between those of a single and a double bond, and the C-C bond lengths within the backbone of the ligand are also nearly equivalent. This delocalization contributes to the stability of the complex.

Table 4: Representative Interatomic Distances for a Metal Tris(acetylacetonate) Complex

| Bond | Approximate Bond Length (Å) |

|---|---|

| Metal-Oxygen (M-O) | ~2.00 |

| Carbon-Oxygen (C-O) | ~1.27 |

| Carbon-Carbon (in ring) | ~1.39 |

Note: These are representative values based on the crystal structure of Ru(acac)₃ and are expected to be very similar for Rh(acac)₃.

Electron Diffraction Structure Analysis for Microcrystalline Samples

Gas-phase electron diffraction is a technique used to determine the molecular structure of compounds in the vapor state. This method is particularly useful for molecules that are volatile and have high symmetry. While electron diffraction has been used to study the structure of other metal acetylacetonates, such as tris(acetylacetonato)manganese(III), specific structural parameters for Rhodium(III) acetylacetonate determined by this technique are not available in the reviewed literature. Such a study would be valuable for comparing the gas-phase molecular structure with the solid-state structure obtained from X-ray crystallography, providing insights into the effects of intermolecular forces on the molecular geometry.

Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT studies provide fundamental insights into the electronic environment of Rhodium(III) acetylacetonate (B107027), which is crucial for understanding its stability and reactivity. These computational methods allow for the calculation of molecular orbitals, electron density distribution, and the energies of different electronic states. While comprehensive DFT studies focusing solely on the electronic structure of isolated Rh(acac)₃ are not extensively detailed in the provided search results, the principles of such investigations can be inferred from studies on related rhodium complexes.

Calculation of Activation Barriers and Reaction Pathway Elucidation

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of activation barriers and the elucidation of detailed reaction pathways. This is particularly valuable in the context of catalysis, where Rh(acac)₃ can be a precursor to the active catalytic species.

In a DFT study on the rhodium(III)-catalyzed C-H activation of N-phenoxyacetamide, the entire reaction mechanism was elucidated. nih.govresearchgate.net The calculations revealed a multi-step process involving intermediates and transition states, with the associated free energy changes calculated for each step. For example, in the reaction involving an alkyne substrate, the process proceeds through a series of intermediates without a change in the Rh(III) oxidation state. nih.govresearchgate.net Conversely, with a cyclopropene (B1174273) substrate, the pathway involves a Rh(V) nitrene intermediate. nih.govresearchgate.net

Similarly, a DFT investigation into the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes detailed two interconnected catalytic cycles. rsc.org The study calculated the energy profiles for C-H activation, migratory insertion, and reductive elimination steps, identifying the rate-determining steps and rationalizing the observed regioselectivity and chemoselectivity. rsc.org

A computational study on rhodium-catalyzed isoprene (B109036) hydroformylation, which involves a Rh(III) intermediate, demonstrated the calculation of the Gibbs free energy of activation for key steps such as oxidative addition and reductive elimination. acs.org For the oxidative addition of a hydrogen molecule to a Rh(I) species to form a Rh(III) dihydride, the activation barrier was found to be low. acs.org The subsequent reductive elimination of the product from the Rh(III) intermediate to regenerate the active catalyst was also modeled, and its energy barrier was quantified. acs.org

Table 1: Representative Calculated Activation Energies in Rhodium-Catalyzed Reactions

| Reaction Step | Catalytic System | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Oxidative Addition of H₂ | Isoprene Hydroformylation | Low barrier, transition state energy is slightly lower than the preceding intermediate |

| Reductive Elimination | Isoprene Hydroformylation | 50.5 |

Theoretical Analysis of Stereochemistry in Reaction Intermediates and Products

DFT calculations can provide valuable insights into the stereochemical outcomes of reactions by analyzing the geometries and relative energies of stereoisomeric transition states and intermediates. The spatial arrangement of ligands around the rhodium center in a catalytic cycle can dictate the stereochemistry of the final product.

In the context of the computational study on isoprene hydroformylation, the stereochemistry of the intermediates was a key aspect of the investigation. acs.org The coordination geometry of the rhodium complexes, including the apical and equatorial positioning of ligands in trigonal bipyramidal structures and the facial or meridional arrangement in octahedral complexes, was analyzed. acs.org The study explored different reaction pathways that could lead to various product isomers, with the relative energies of the transition states for these pathways determining the predicted stereoselectivity. For example, the rearrangement of a η¹-allyl intermediate via a Berry pseudorotation mechanism was considered as a step influencing the stereochemical outcome. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors)

DFT provides a powerful framework for predicting various spectroscopic parameters, including NMR chemical shifts. This is achieved by calculating the nuclear magnetic shielding tensors, which describe the shielding of a nucleus from an external magnetic field by the surrounding electrons. The isotropic part of the shielding tensor corresponds to the chemical shift observed in solution-state NMR.

The prediction of NMR parameters for heavy nuclei like ¹⁰³Rh is computationally demanding but feasible with modern DFT methods. The gauge-including atomic orbital (GIAO) method is commonly employed for calculating NMR shielding tensors. researchgate.net A study on rhodium-olefin complexes, which included acetylacetonate as a ligand, demonstrated that calculated ¹⁰³Rh NMR chemical shifts using the GIAO-B3LYP level of theory were in good agreement with experimental solution NMR data. researchgate.net

The calculation of the full chemical shielding tensor also provides information about the chemical shift anisotropy (CSA), which can be measured in solid-state NMR. DFT has been shown to be a powerful tool for interpreting and analyzing experimental NMR spectra of chemical compounds, including the full chemical shielding tensor. nih.gov Benchmarking studies have demonstrated that even semilocal DFT methods can accurately predict shielding tensors, which is advantageous due to their lower computational cost compared to hybrid functionals. nih.gov

Table 2: Principles of DFT-based NMR Prediction for Rhodium(III) acetylacetonate

| Parameter | Computational Method | Relevance to Rh(acac)₃ |

|---|---|---|

| Isotropic Chemical Shift (δ) | DFT (e.g., B3LYP) with GIAO | Predicts the ¹⁰³Rh NMR chemical shift in solution, providing insight into the electronic environment of the rhodium center. |

| Chemical Shielding Tensor (σ) | DFT with GIAO | Provides the full description of the nuclear magnetic shielding, including both isotropic and anisotropic components. |

| Chemical Shift Anisotropy (CSA) | Derived from the calculated shielding tensor | Predicts the anisotropy of the chemical shift, which is relevant for solid-state NMR studies and provides information about the symmetry of the electronic environment around the rhodium nucleus. |

Theoretical Models for Catalytic Reaction Mechanisms

Theoretical models based on DFT calculations are crucial for understanding the detailed mechanisms of catalytic reactions where Rhodium(III) acetylacetonate can act as a precursor to the catalytically active species. These models map out the entire catalytic cycle, identifying the elementary steps, intermediates, and transition states.

For instance, in the rhodium(III)-catalyzed C-H activation of N-phenoxyacetamide, DFT calculations were used to construct a detailed theoretical model of the catalytic cycle. nih.govresearchgate.net This model elucidated the role of the rhodium catalyst in facilitating the C-H activation, substrate coordination, and subsequent bond-forming steps. The study also explored how the nature of the substrate (alkyne vs. cyclopropene) alters the catalytic pathway, with the rhodium center either maintaining its +3 oxidation state or cycling through a Rh(V) intermediate. nih.govresearchgate.net

A theoretical model for the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes was also developed using DFT. rsc.org This model proposed two interconnected catalytic cycles to explain the formation of the observed products. The calculations provided a step-by-step description of the reaction, including the initial C-H activation, migratory insertion of the alkyne, reductive elimination to form the product, and regeneration of the catalyst. rsc.org

In the broader context of catalysis, Rh(acac)₃ is often used as a precursor to generate the active catalyst in situ. sigmaaldrich.com For example, in the telomerization of 1,3-butadiene, palladium(II) acetylacetonate is used, and studies have focused on elucidating the mechanism of reduction of the Pd(II) precursor to the active Pd(0) species. rsc.org Similar principles would apply to catalytic systems employing Rh(acac)₃, where theoretical models can be used to understand the initial activation of the precursor to form the catalytically active rhodium species.

The development of such theoretical models is not only important for understanding existing catalytic systems but also for the rational design of new and improved catalysts. By computationally screening different ligands and substrates, it is possible to predict their effect on the catalytic activity and selectivity, thereby guiding experimental efforts.

Catalytic Applications

Hydrogenation Reactions Catalyzed by Rhodium(III) Acetylacetonate (B107027) Systems

Rhodium(III) acetylacetonate is an effective catalyst precursor for the hydrogenation of several classes of organic compounds. These reactions typically involve the activation of molecular hydrogen and its subsequent addition across unsaturated bonds.

Rhodium(III) acetylacetonate has been identified as a highly effective catalyst for the hydrogenation of carboxylic acids, particularly when used in combination with metal carbonyls from group 6 or group 7, such as molybdenum hexacarbonyl (Mo(CO)₆) nsf.gov. This bimetallic system demonstrates a synergistic effect, enabling the reduction of the carboxyl group to an alcohol under hydrogen pressure. The process is significant as it offers a pathway to convert abundant carboxylic acids, including those derived from biomass, into valuable alcohols. While Rhodium(III) acetylacetonate itself can initiate catalysis, its combination with a co-catalyst often enhances both activity and selectivity nsf.gov. These catalytic systems have been shown to preferentially hydrogenate the carboxylic acid function even in the presence of other reducible groups like esters.

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemical feedstocks is a critical area of sustainable chemistry. Rhodium(III)-based catalysts have been theoretically and experimentally investigated for the hydrogenation of CO₂ to formic acid (HCOOH) nih.gov. The catalytic cycle is understood to involve the insertion of CO₂ into a rhodium-hydride bond, a key step for which Rh(III) complexes are competent nih.gov. Although many studies focus on pre-formed Rh(I) or other Rh(III) complexes, Rhodium(III) acetylacetonate serves as a stable and convenient precursor to generate the catalytically active species required for this transformation sigmaaldrich.com. Homogeneous catalytic systems are particularly relevant for this reaction, and research has explored various rhodium precursors to optimize turnover numbers (TON) and turnover frequencies (TOF) for formic acid production acs.orgrsc.orgmdpi.com. The reaction is a key step in a potential chemical hydrogen storage system based on the reversible CO₂/formic acid cycle acs.org.

Rhodium(III) acetylacetonate is a precursor to active catalysts for the hydrogenation of carbon-carbon double and triple bonds. Often, the Rh(III) precatalyst is reduced in situ to a Rh(I) species, which is highly active for hydrogenation. For instance, dicarbonyl(acetylacetonato)rhodium(I), Rh(acac)(CO)₂, derived from Rh(acac)₃, has been shown to effectively catalyze the hydrogenation of various alkenes researchgate.net.

In one study, the catalytic hydrogenation of several olefinic substrates was achieved using Rh(acac)(CO)₂ within a polyethylene matrix under high-pressure hydrogen. This system demonstrated the conversion of simple alkenes to their corresponding alkanes. The proposed mechanism follows an "olefin route," which involves the binding of the alkene, oxidative addition of hydrogen to the rhodium center, insertion of the coordinated alkene into the Rh-H bond, and finally, reductive elimination of the alkane researchgate.net.

Table 1: Hydrogenation of Various Olefinic Substrates Catalyzed by a Rh(acac)(CO)₂ System Data sourced from studies on rhodium-alkene complexes and their reactivity under hydrogen pressure.

| Substrate | Product |

| Ethene | Ethane |

| Propene | Propane |

| 1-Butene | Butane |

| 1-Octene | Octane |

| trans-3-Octene | Octane |

Similarly, rhodium complexes derived from Rh(acac)₃ are active in the hydrogenation of alkynes. These reactions can be selective, allowing for partial hydrogenation to yield alkenes (typically the cis-isomer via syn-addition) or complete hydrogenation to alkanes, depending on the reaction conditions and the ligand environment of the rhodium center nih.gov.

Hydrosilylation of Organic Substrates

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process for producing organosilicon compounds. Rhodium(III) acetylacetonate has been established as an active catalyst for the hydrosilylation of a wide range of organic substrates researchgate.net. The Rh(III) center is believed to be reduced in the presence of the hydrosilane to a catalytically active Rh(I) species, which then follows a mechanism, often the Chalk-Harrod mechanism, to effect the addition researchgate.net.

The catalytic activity of Rhodium(III) acetylacetonate has been demonstrated for the hydrosilylation of both alkenes and acetylenes researchgate.net. For alkenes, the reaction typically yields alkylsilanes. With terminal alkenes, the addition can result in either the anti-Markovnikov (terminal) or Markovnikov (internal) product, with selectivity being influenced by the silane, ligands, and reaction conditions.

For acetylenic substrates, hydrosilylation can produce various vinylsilane isomers. With terminal alkynes, the reaction can yield α, β-(E), and β-(Z) isomers. Internal alkynes also undergo hydrosilylation to give stereoisomeric vinylsilanes. Rhodium(III) acetylacetonate-based systems are effective in catalyzing these transformations researchgate.net.

Table 2: Substrate Scope for Hydrosilylation Catalyzed by Rhodium(III) Acetylacetonate Systems Based on reported investigations of Rh(acac)₃ catalytic activity.

| Substrate Class | Example Substrates | Product Type |

| Alkenes | Styrene, 1-Octene | Alkylsilanes |

| Terminal Acetylenes | Phenylacetylene | Vinylsilanes |

| Internal Acetylenes | Diphenylacetylene, 3-Hexyne | Vinylsilanes |

Transformations Involving Conjugated Dienes and α,β-Unsaturated Compounds

The catalytic utility of Rhodium(III) acetylacetonate extends to more complex substrates such as conjugated dienes and α,β-unsaturated compounds researchgate.net. In the hydrosilylation of conjugated dienes like 1,3-butadiene or isoprene (B109036), addition can occur in a 1,2- or 1,4-fashion, leading to different allylic silane products. The regioselectivity of this reaction is a key aspect controlled by the catalyst system.

For α,β-unsaturated carbonyls and nitriles, hydrosilylation can proceed via 1,2-addition across the carbonyl or nitrile group, or via 1,4-conjugate addition across the carbon-carbon double bond. The latter is often favored with rhodium catalysts, leading to silyl enol ethers or related silyl ketene acetals, which are versatile intermediates in organic synthesis researchgate.net.

Table 3: Hydrosilylation of Conjugated and α,β-Unsaturated Systems with Rh(acac)₃ Based on reported investigations of Rh(acac)₃ catalytic activity.

| Substrate Class | Example Substrates | Predominant Reaction Type |

| Conjugated Dienes | 1,3-Butadiene, Isoprene | 1,2- and 1,4-Addition |

| α,β-Unsaturated Carbonyls | Methyl vinyl ketone, Acrylonitrile | 1,4-Conjugate Addition |

| α,β-Unsaturated Nitriles | Acrylonitrile | 1,4-Conjugate Addition |

C-H Activation and Direct Functionalization Reactions

Oxidative C-H Functionalization Strategies

Rhodium(III)-catalyzed C-H functionalization often proceeds under oxidative conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions typically involve a directing group on the substrate that coordinates to the rhodium center, facilitating the cleavage of a specific C-H bond. nih.gov An external oxidant is often required to regenerate the active Rh(III) catalyst and complete the catalytic cycle. nih.govacs.org

A general mechanism for oxidative C-H functionalization involves the formation of an aryl-rhodium intermediate through electrophilic deprotonation. acs.org This intermediate can then react with various coupling partners, such as alkenes or alkynes. For instance, in the coupling with alkenes, insertion of the alkene into the rhodium-carbon bond is followed by β-hydride elimination to yield the "Heck-type" product, and an oxidant regenerates the Rh(III) catalyst. acs.org The choice of oxidant, such as Cu(OAc)₂, can be crucial for the efficiency of the catalytic turnover. nih.gov

Computational studies have provided insights into the role of internal oxidants in these reactions. For example, in the C-H functionalization of benzamide derivatives, the nature of the N-OR internal oxidant was found to control the reaction pathway. With an N-OMe group, the reaction proceeds via olefination, while an N-OPiv group favors the formation of a heterocyclic product through a Rh(V) nitrene intermediate. rsc.org

Formation of Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bonds via C-H Activation

Rhodium(III) catalysis has proven to be a highly effective method for the direct formation of C-C, C-N, and C-O bonds through C-H activation. nih.govnih.gov This approach allows for the construction of complex molecular scaffolds from readily available starting materials. nih.gov

Carbon-Carbon Bond Formation:

The formation of C-C bonds is a cornerstone of organic synthesis, and rhodium(III)-catalyzed C-H activation provides a powerful tool for this purpose. pkusz.edu.cn A common strategy involves the coupling of arenes bearing a directing group with unsaturated partners like alkenes and alkynes. nih.govnih.gov For example, the reaction of benzoic acids with acrylates in the presence of a rhodium(III) catalyst can yield ortho-alkenylated products. pkusz.edu.cn These reactions often exhibit high regioselectivity due to the directing group effect. The scope of this methodology has been expanded to include various arenes and coupling partners, leading to the synthesis of diverse molecular architectures. researchgate.net

Carbon-Nitrogen Bond Formation:

The construction of C-N bonds via rhodium(III)-catalyzed C-H amination has also been successfully demonstrated. pkusz.edu.cn This transformation allows for the direct introduction of nitrogen-containing functionalities into organic molecules. nih.govnih.gov For instance, arenes can be coupled with aminating agents in the presence of a rhodium(III) catalyst to afford ortho-aminated products. pkusz.edu.cn

Carbon-Oxygen Bond Formation:

Similarly, rhodium(III) catalysis has been applied to the formation of C-O bonds through C-H hydroxylation. pkusz.edu.cn This reaction enables the direct installation of hydroxyl groups onto aromatic rings. nih.govnih.gov The reaction of arenes with an appropriate oxygen source, such as PhI(OAc)₂, catalyzed by a rhodium(III) complex, can provide the corresponding ortho-hydroxylated products. pkusz.edu.cn

Enantiotopic C-H Activation Processes

A significant advancement in rhodium(III)-catalyzed C-H activation is the development of enantioselective transformations. nih.gov By employing chiral ligands, it is possible to control the stereochemistry of the newly formed stereocenter. A key strategy involves the use of rhodium(III) complexes equipped with atropochiral cyclopentadienyl (B1206354) ligands. nih.gov

These chiral catalysts can differentiate between two enantiotopic C-H bonds on a prochiral substrate, leading to an enantiodetermining C-H activation step. nih.gov Subsequent reaction with a coupling partner, such as an alkyne, results in the formation of chiral products with high enantioselectivity. nih.gov This methodology has been successfully applied to the synthesis of P-chiral cyclic phosphinamides from easily accessible diaryl phosphinamides. nih.gov The resulting phosphinamides can be further transformed into other valuable P-chiral phosphorus(III) compounds. nih.gov

Hydroarylation Reactions Utilizing Rhodium(III) Catalysts

Rhodium(III)-catalyzed intramolecular hydroarylation of alkenes represents an efficient method for the synthesis of carbo- and heterocyclic compounds. This reaction involves the addition of an aryl C-H bond across a carbon-carbon double bond. The process is typically directed by a functional group on the aromatic ring, which facilitates the regioselective C-H activation.

In these reactions, a variety of tethered alkenes can undergo cyclization to form five- or six-membered rings in good to excellent yields. The reaction tolerates modifications on both the alkene and the aryl group, allowing for the synthesis of a diverse range of products. For instance, tethered olefin-containing benzamides can undergo hydroarylation to produce complex polycyclic structures, some containing newly formed all-carbon quaternary centers. The choice of the amide directing group can influence the reaction pathway, leading to different products such as hydroarylation, amidoarylation, or dehydrogenative Heck-type products.

Chelation-Assisted C-H Activation Methodologies

Chelation-assisted C-H activation is a powerful strategy that utilizes a directing group on the substrate to guide the metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. rsc.orgacs.org This approach offers several advantages, including predictable selectivity and a broad substrate scope, making it highly valuable in organic synthesis. rsc.org

The directing group, which contains a heteroatom that can coordinate to the rhodium center, plays a crucial role in the C-H activation step. acs.org This coordination brings the catalyst into close proximity to the target C-H bond, facilitating its cleavage and the formation of a metallacyclic intermediate. acs.org This intermediate then undergoes further reaction with a coupling partner to form the desired product. acs.org

A wide range of directing groups have been employed in rhodium(III)-catalyzed C-H functionalization, including those containing nitrogen and oxygen atoms. nih.govnih.gov The choice of the directing group can be tailored to serve as a functional handle for subsequent transformations. rsc.org This methodology has been successfully applied to the synthesis of complex molecules, including natural products. acs.org

Regioselectivity Control in C-H Functionalization

Controlling the regioselectivity of C-H functionalization is a critical challenge in organic synthesis. In rhodium(III)-catalyzed reactions, regioselectivity is primarily governed by the directing group. However, other factors, such as the electronic properties of the substrate and the nature of the cyclopentadienyl ligand on the rhodium catalyst, can also play a significant role. semanticscholar.org

For example, in the C-H olefination of N-nitrosoanilines, the reaction proceeds with high regioselectivity, favoring the ortho position to the directing group. nih.gov Similarly, in the synthesis of isoquinolines from aryl ketoximes and 1,3-dienes, the regioselectivity is controlled by the electronic effect of the substituents on the aryl ketoximes. semanticscholar.org

The modification of the cyclopentadienyl ligand has emerged as a powerful strategy for tuning the regioselectivity of rhodium(III)-catalyzed C-H functionalization. While the pentamethylcyclopentadienyl (Cp*) ligand is commonly used, the introduction of sterically demanding or electronically modified cyclopentadienyl ligands can lead to significant improvements in regioselectivity. For instance, the use of a more hindered cyclopentadienyl ligand can enhance the regioselectivity in the coupling of arenes with simple aliphatic alkenes. This approach has also been shown to influence the regioselectivity of alkyne insertion.

Alkylation Reactions and Related Transformations

Rhodium(III) acetylacetonate has demonstrated efficacy as a catalyst in several types of alkylation reactions, which are fundamental processes for constructing carbon-carbon bonds.

Rhodium(III) acetylacetonate is an efficient catalyst for the α-alkylation of ketones. A notable application is the methylation of ketones using methanol (B129727) as the methylating agent through a hydrogen-borrowing methodology. nih.gov This process is advantageous due to its relatively low required temperatures and its capacity to readily form α-branched products. nih.gov The reaction can be performed without the need for anhydrous methanol or stringent moisture exclusion, making it a practical alternative to traditional alkylation methods. nih.gov In some rhodium-catalyzed systems, the ketone's carbonyl group can act as a weakly coordinating directing group to facilitate the C-H bond addition. mdpi.com

An atmosphere of oxygen has been found to be beneficial for the reaction yields in certain rhodium-catalyzed methylations. nih.gov The scope of this reaction includes both aromatic and aliphatic ketones. nih.gov

Table 1: Rhodium-Catalyzed α-Methylation of Various Ketones with Methanol

| Entry | Ketone Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | α-Methylacetophenone | 74-98 |

| 2 | 4'-Methoxyacetophenone | α-Methyl-4'-methoxyacetophenone | 85 |

| 3 | Propiophenone | α-Methylpropiophenone | 82 |

| 4 | 2-Acetylnaphthalene | α-Methyl-2-acetylnaphthalene | 91 |

| 5 | 2-Heptanone | 3-Methyl-2-heptanone | 49 |

Data synthesized from research on rhodium-catalyzed ketone methylation. nih.gov

The catalytic activity of Rhodium(III) acetylacetonate extends to the β-alkylation of secondary alcohols, providing a method for carbon-carbon bond formation at the beta position relative to the hydroxyl group.

Rhodium(III) acetylacetonate also serves as an effective catalyst for the alkylation of amines using primary alcohols as the alkylating agents. This transformation is a key process in the synthesis of more complex amines from simpler starting materials.

Rhodium catalysis facilitates tandem reactions, allowing for the construction of complex molecular architectures in a single pot. Doubly alkylated ketones can be synthesized from methyl ketones through a sequential one-pot process involving two different alcohols. nih.gov This method provides a convenient route to branched ketones from simple starting materials. nih.gov Furthermore, Rhodium(III) catalysis can achieve switchable β-C(sp²)-H alkenylation and alkylation of acyclic enamides with allyl alcohols. researchgate.net

Carbonylation and Hydroformylation Reactions

Rhodium acetylacetonate complexes are pivotal in catalytic reactions involving carbon monoxide (CO), such as carbonylation and hydroformylation.

Hydroformylation, also known as the "oxo process," is an industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. bris.ac.uk While various rhodium complexes are used, those containing the acetylacetonate ligand are relevant. matthey.com The generally accepted mechanism for rhodium-catalyzed hydroformylation begins with the formation of an active rhodium hydride species from a rhodium precursor. rsc.org This is followed by the coordination of the alkene, which then undergoes insertion into the rhodium-hydride bond to form either linear or branched metal-alkyl intermediates, ultimately leading to the aldehyde product. rsc.org Rhodium-based catalysts are often preferred over cobalt systems due to their higher activity and selectivity under milder conditions. rsc.org

Carbonylation reactions, such as the conversion of methanol to acetic acid in processes analogous to the Monsanto process, rely on rhodium catalysts. mdpi.comacs.org A critical step in the catalytic cycle is the oxidative addition of methyl iodide to the rhodium(I) center, which is often the rate-determining step. mdpi.comrsc.org The resulting rhodium(III) intermediate then undergoes migratory insertion of a carbonyl group, followed by reductive elimination to yield the product and regenerate the rhodium(I) catalyst. mdpi.commdpi.com

Table 2: Overview of Rhodium-Catalyzed Carbonylation and Hydroformylation

| Reaction Type | Substrates | Key Reagents | Product | Catalyst System |

|---|---|---|---|---|

| Hydroformylation | Alkene | CO, H₂ | Aldehyde | Rhodium complex |

| Carbonylation | Methanol | CO, CH₃I | Acetic Acid | Rhodium/Iodide system |

| Carbonylation | Trimethylamine | CO, CH₃I | N,N-dimethylacetamide | Rhodium(I) complex |

Information compiled from studies on hydroformylation and carbonylation. bris.ac.ukrsc.orgmdpi.commdpi.com

Electrocatalytic Applications

Rhodium(III) acetylacetonate is a valuable precursor for synthesizing advanced electrocatalyst materials. These materials are often used in energy conversion and storage systems, such as water electrolyzers and fuel cells, where they facilitate key chemical reactions. sigmaaldrich.com

In the field of renewable energy, rhodium-based materials are highly effective electrocatalysts for the hydrogen evolution reaction (HER), particularly in alkaline media. acs.org Rhodium(III) acetylacetonate is used to synthesize catalysts like rhodium phosphide (B1233454) nanocrystals supported on carbon (Rh₂P/C). These materials have shown remarkable performance for water splitting, surpassing that of conventional rhodium on carbon (Rh/C) and even platinum on carbon (Pt/C) catalysts. sigmaaldrich.com

The high efficiency of rhodium catalysts is attributed to a near-optimal Gibbs free energy for hydrogen adsorption and a strong capability for water dissociation. acs.org Theoretical calculations have demonstrated that alloying rhodium with other metals, such as palladium, can further enhance HER activity by optimizing hydrogen absorption and release. acs.org

Additionally, research into rhodium-iridium (Rh-Ir) alloy nanoparticles has shown them to be superior catalysts for OER in acidic environments. nih.gov The activity of these alloys is composition-dependent, exhibiting a volcano-shaped relationship with the iridium content. Density functional theory (DFT) calculations suggest that alloying a small amount of rhodium with iridium reduces the binding energy difference between O and OOH intermediates, accelerating the reaction kinetics and enhancing OER activity. nih.gov

Rhodium(III) acetylacetonate is used to prepare platinum-rhodium (Pt-Rh) catalysts for the ethanol (B145695) oxidation reaction (EOR), which is the key anodic reaction in direct ethanol fuel cells (DEFCs). sigmaaldrich.comnih.gov The presence of rhodium in Pt-based catalysts enhances their activity and resistance to poisoning by carbonaceous intermediates. sigmaaldrich.com

Bimetallic Pt₅₀Rh₅₀/C catalysts have demonstrated the highest activity for ethanol electrooxidation in alkaline media. nih.govrsc.org The inclusion of rhodium is reported to be active in the cleavage of the C-C bond in ethanol, a crucial step for complete oxidation to CO₂. Chromatographic analysis of the reaction products shows that while acetate is a major product, the amount of carbonate, indicating more complete oxidation, increases with the rhodium content in the catalyst. nih.govrsc.org

| Application | Catalyst Material | Precursor | Key Finding |

|---|---|---|---|

| HER | Rh₂P/C | Rhodium(III) acetylacetonate | Outperforms Pt/C for water splitting. sigmaaldrich.com |

| OER | Rh₂P/C | Rhodium(III) acetylacetonate | Shows excellent bifunctional activity for overall water splitting. |

| OER (Acidic) | Rh-Ir Alloy NPs | N/A | Enhanced activity due to synergistic electronic effects. nih.gov |

| EOR | Pt-Rh/C | Rhodium(III) acetylacetonate | Rh enhances C-C bond cleavage and poison resistance. sigmaaldrich.comnih.gov |

Polymerization Reactions

Rhodium(III) acetylacetonate is a key player in the catalysis of polymerization reactions, primarily for substituted acetylenes. While Rh(III) itself can be a precursor, it is often the in situ generated or pre-formed Rh(I) species, such as those containing acetylacetonate and diene ligands, that exhibit high catalytic activity. These catalysts are renowned for their ability to produce highly stereoregular polymers from monomers like phenylacetylene and its derivatives.

One of the most prominent catalytic systems derived from rhodium acetylacetonate involves complexes of the type [(diene)Rh(acac)], where the diene is typically 2,5-norbornadiene (nbd) or 1,5-cyclooctadiene (cod). The complex [(nbd)Rh(acac)] has been shown to be an effective catalyst precursor for the polymerization of phenylacetylene. acs.org This reaction yields poly(phenylacetylene) (PPA), a conjugated polymer with significant research interest. The polymerization can be conducted in various solvents, including compressed carbon dioxide, where the reaction rate has been observed to be considerably higher than in conventional solvents like THF or hexane. acs.org

The characteristics of the resulting polymer are influenced by the reaction conditions. For instance, PPA produced with [(nbd)Rh(acac)] often consists of a mixture of THF-soluble and THF-insoluble fractions. acs.org Spectroscopic analysis reveals that the soluble portion is predominantly the cis-transoidal isomer, while the insoluble fraction is mainly the cis-cisoidal isomer. acs.org Rhodium-based catalysts are particularly valued for their capacity to generate polymers with high stereoregularity and, in some cases, ultrahigh molecular weights, reaching into the megadalton range. rsc.org

The scope of monomers extends beyond phenylacetylene to include various functionalized alkynes. Rhodium catalysts demonstrate a high tolerance for different functional groups on the monomer, allowing for the synthesis of a wide array of substituted polyacetylenes. researchgate.nettandfonline.com This versatility enables the creation of polymers with tailored properties for applications in electronics and photonics. researchgate.net Furthermore, the development of "living" polymerization systems using rhodium catalysts allows for precise control over the polymer's molecular weight, modification of chain ends, and the synthesis of well-defined block copolymers. researchgate.netresearchgate.net

The table below summarizes the polymerization of different monomers using rhodium acetylacetonate-related catalysts.

| Catalyst System | Monomer | Polymer | Key Characteristics |

| [(nbd)Rh(acac)] | Phenylacetylene | Poly(phenylacetylene) | High stereoregularity (cis-transoidal and cis-cisoidal), high reaction rate in CO₂. acs.org |

| [Rh(nbd)Cl]₂ / Amine | Phenylacetylene Derivatives | Substituted Poly(phenylacetylene)s | Effective for various substituted monomers. researchgate.net |

| Cationic Rh(I) complexes | Substituted Phenylacetylenes | Megadalton Poly(phenylacetylene)s | Produces ultrahigh-molecular-weight polymers. rsc.org |

| Rh(I) complexes | N-Propargylamides | Poly(N-propargylamide)s | Living polymerization, narrow molecular weight distribution. researchgate.net |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of rhodium-catalyzed polymerization is crucial for catalyst design and the synthesis of polymers with desired properties. Research has focused on elucidating the fundamental steps of the catalytic cycle, including initiation, propagation, and termination, as well as identifying the key intermediates involved.

In the broader context of organometallic chemistry, catalytic cycles involving rhodium often shuttle between the Rh(I) and Rh(III) oxidation states through oxidative addition and reductive elimination steps. acs.org For instance, in C-H activation reactions, a Rh(III) catalyst can activate a C-H bond, undergo migratory insertion with an alkyne, and then reductive elimination to form the product and regenerate the active catalyst. nih.gov

However, in the specific case of rhodium-catalyzed polymerization of phenylacetylene, detailed theoretical studies using Density Functional Theory (DFT) suggest a different predominant pathway. While catalytic cycles involving Rh(I) and Rh(III) species are plausible, the polymerization is proposed to proceed primarily via a Rh(I) insertion mechanism. acs.org This mechanism involves the repeated insertion of monomer molecules into a rhodium-carbon bond of the growing polymer chain, without a formal change in the metal's oxidation state during the insertion step.

The calculated activation enthalpy for the Rh(I) insertion mechanism is significantly lower (around 9 kcal/mol) compared to pathways involving a Rh(III) intermediate (∼22 kcal/mol) or a Rh-carbene metathesis mechanism (∼25 kcal/mol). acs.org This suggests that while oxidative addition and reductive elimination are fundamental processes in many rhodium-catalyzed reactions, the chain growth in alkyne polymerization is more likely to follow a migratory insertion pathway that maintains the Rh(I) oxidation state.

The ligands coordinated to the rhodium center play a pivotal role in determining the catalyst's activity, selectivity, and the properties of the resulting polymer. The acetylacetonate ligand itself can be substituted, or ancillary ligands can be introduced to modulate the electronic and steric environment of the metal.

For example, in catalysts of the type [(diene)Rh(acac)], the nature of the diene ligand (e.g., nbd vs. cod) can influence catalytic performance. poliba.it The addition of external ligands, such as phosphines, can dramatically alter the outcome. The use of a phosphine-modified Rh(I)-alkynyl complex, for instance, has been identified as a catalyst for the living polymerization of phenylacetylene. acs.org

The basicity and steric bulk of cocatalysts, such as amines used in conjunction with [Rh(nbd)Cl]₂, also affect the polymerization rate and the molecular weight of the polymer. researchgate.net More advanced ligand design focuses on hemilabile phosphine ligands containing a functional group that can act as an internal base. rsc.org A cationic rhodium complex, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], featuring such a ligand, has been shown to be highly efficient in producing megadalton PPAs with narrow molecular weight distributions and high stereoregularity (cis-transoidal configuration). rsc.org

The choice of ligand can also influence the regioselectivity of monomer insertion. Theoretical studies indicate that phenylacetylene prefers a 2,1-insertion (head-to-tail), which is favored by a unique π-conjugative transition state that minimizes steric repulsion. acs.org The stereoregularity is also kinetically controlled, with the cis-transoidal conformation being the most favorable due to conformational constraints of the growing polymer chain in the transition state. acs.org

The table below illustrates the effect of different ligand systems on the polymerization of phenylacetylene.

| Catalyst / Ligand System | Effect on Polymerization |

| [(nbd)Rh(acac)] | Produces stereoregular PPA. acs.org |

| [Rh(nbd)Cl]₂ + Amines | Amine basicity and steric bulk control rate and molecular weight. researchgate.net |

| N-functionalized hemilabile phosphine | Enables synthesis of ultrahigh-molecular-weight (megadalton) PPA. rsc.org |

| Zwitterionic Rh complex | Displays higher activity compared to neutral complexes. researchgate.net |

The direct observation and characterization of intermediates in a catalytic cycle provide invaluable insight into the reaction mechanism. In rhodium-catalyzed alkyne polymerization, several types of organorhodium species have been proposed or identified as key intermediates.

The initiation and propagation steps are believed to involve the formation of Rh-vinyl or Rh-alkynyl species. The catalytic cycle is thought to be initiated by the insertion of the first alkyne monomer into a rhodium-hydride or rhodium-alkynyl bond. Subsequent insertions of monomer units into the resulting rhodium-vinyl bond lead to chain propagation.

Experimental studies have successfully isolated and characterized complexes that provide insight into the initiation mechanism. For example, in a multicomponent catalytic system for living polymerization, novel 1,3,5-hexatrienylrhodium(I) complexes were isolated. researchgate.net When [Rh(nbd)Cl]₂ was replaced with [Rh(cod)OH]₂ in the catalytic system, cyclobutenylrhodium(I) complexes were obtained, suggesting their role as potential intermediates in the initiation phase of the polymerization. researchgate.net These findings support a mechanism where the active species is a Rh(I) complex that undergoes migratory insertion of the alkyne monomers.

Advanced Material Synthesis and Functionalization

Thin Film Deposition Technologies

Thin film deposition is a foundational process in the fabrication of microelectronics, protective coatings, and catalytic surfaces. Rhodium(III) acetylacetonate (B107027) is a versatile precursor for depositing rhodium and rhodium-based thin films through several advanced methods.

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Metal acetylacetonates (B15086760), including Rhodium(III) acetylacetonate, are considered classic precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a widely used CVD technique.

In the MOCVD process, Rhodium(III) acetylacetonate is vaporized and transported into a reaction chamber containing a heated substrate. Upon reaching the hot surface, the precursor undergoes thermal decomposition, resulting in the deposition of a thin rhodium film. Research into the thermal decomposition behavior of Rhodium(III) acetylacetonate suggests that an optimal deposition temperature for plating rhodium layers via CVD is around 300°C. This temperature ensures efficient decomposition of the precursor while promoting the formation of a high-quality film. The choice of carrier and reactive gases, such as helium, hydrogen, or argon, can also influence the purity and morphology of the deposited rhodium films.

Atomic Layer Deposition (ALD) Methodologies

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. This method is based on sequential, self-limiting surface reactions. Rhodium(III) acetylacetonate has been identified as a feasible and commonly used precursor for the ALD of rhodium thin films. nih.govrsc.org